

Application Note & Protocol: Qualitative Analysis of Nickel in Wastewater using Dimethylglyoxime

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diphenylglyoxime	
Cat. No.:	B1496157	Get Quote

Introduction

Nickel is a heavy metal that can be present in industrial wastewater from processes such as electroplating, battery manufacturing, and metal finishing.[1] Due to its potential toxicity to aquatic life and humans, monitoring its presence in effluents is crucial.[1][2] Dimethylglyoxime (DMG) serves as a highly sensitive and selective chelating agent for the detection of Nickel(II) ions.[3][4][5] In a neutral or slightly alkaline solution, two molecules of DMG react with one Ni²⁺ ion to form a distinct, bright cherry-red, insoluble coordination complex, nickel dimethylglyoximate [Ni(C₄H₇N₂O₂)₂].[3][4][6] This reaction provides a straightforward and cost-effective qualitative method for determining the presence of nickel in aqueous samples.

Principle of Detection

The qualitative detection of nickel ions is based on the formation of a stable, bright red nickel(II) dimethylglyoximate precipitate upon the addition of an alcoholic solution of dimethylglyoxime to a wastewater sample buffered to a pH between 7 and 12.[7][8][9] The reaction is highly specific in a slightly ammoniacal medium.[6][10] To prevent interference from other metal ions commonly found in wastewater, such as iron and copper, masking agents like tartaric acid or citric acid are added.[3][8][11] These agents form soluble complexes with potential interferents, keeping them in the solution and allowing for the selective precipitation of the nickel-DMG complex.[8][11]

The chemical reaction is as follows: $Ni^{2+} + 2C_4H_8N_2O_2 \rightarrow Ni(C_4H_7N_2O_2)_2(s)\downarrow$ (red precipitate) + $2H^+[3][6]$

Data Summary

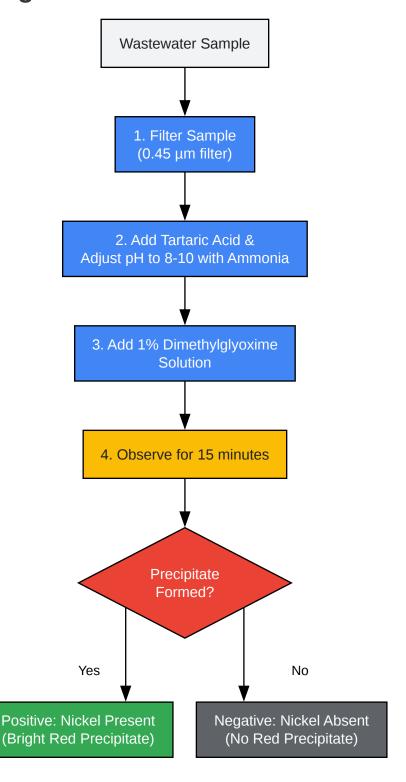
The following table summarizes key quantitative parameters relevant to the dimethylglyoxime method for nickel analysis.

Parameter	Value / Condition	Source(s)
Optimal pH Range	7 - 12 (Quantitative flotation possible at pH 9-12)	[7]
Buffered between 5 and 9 for quantitative precipitation	[8][9]	
Reagent	1% (w/v) Dimethylglyoxime in 95% ethanol	[11]
Observation	Bright, cherry-red or pink flocculent precipitate	[3][4][7]
Common Interfering Ions	Fe ²⁺ /Fe ³⁺ , Cu ²⁺ , Co ²⁺	[7][11]
Masking Agents	Tartaric acid or Citric acid to complex and prevent precipitation of Fe(III) hydroxides.	[3][8][11]
Reported Detection Limit	As low as 0.4 ppm (parts per million) in a colorimetric method.	[2]

Experimental Protocol

- 1% Dimethylglyoxime (DMG) Solution: Dissolve 1.0 g of dimethylglyoxime solid in 100 mL of 95% ethanol.[11]
- Ammonia Solution (6 M): Prepare by carefully adding concentrated ammonium hydroxide to deionized water. Work in a fume hood.

Methodological & Application



- Tartaric Acid Solution (20% w/v): Dissolve 20 g of tartaric acid in 100 mL of deionized water.
- Hydrochloric Acid (1 M): For pH adjustment.
- Wastewater Sample
- Glassware: 100 mL Beakers, graduated cylinders, pipettes.
- Filtration Apparatus: Whatman No. 1 filter paper or 0.45 μm membrane filter, funnel.[2]
- pH indicator strips or pH meter.
- Collect a representative sample of wastewater in a clean container.
- Filter the sample using a 0.45 μm membrane filter to remove any suspended particulate matter that could interfere with the observation of the precipitate.[2]
- Transfer 25-50 mL of the filtered wastewater sample into a 100 mL beaker.
- Measure the initial pH of the sample. If the sample is acidic, add a few drops of 1 M
 Hydrochloric Acid to ensure it is slightly acidic (pH ~5-6).
- Add 5 mL of the 20% tartaric acid solution to the sample and stir. This will mask any interfering iron ions.[8]
- Make the solution slightly alkaline by adding 6 M ammonia solution dropwise while stirring.
 Check the pH periodically until it reaches a value between 8 and 10.[8]
- Add 5-10 mL of the 1% dimethylglyoxime solution to the sample and stir.[8]
- Allow the solution to stand undisturbed for 10-15 minutes.
- Positive Result (Nickel Present): The formation of a distinct bright red or strawberry-pink precipitate indicates the presence of nickel(II) ions in the wastewater sample.[3][6]
- Negative Result (Nickel Absent): If the solution remains clear or shows no formation of the characteristic red precipitate, nickel is considered to be absent or below the detection limit of the test.

Workflow Diagram

Click to download full resolution via product page

Caption: Workflow for the qualitative detection of nickel in wastewater.

Safety Precautions

- Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.
- Handle all chemicals, especially concentrated ammonia and hydrochloric acid, inside a wellventilated fume hood.
- Dimethylglyoxime is flammable and an irritant; handle with care.[3]
- Dispose of all chemical waste according to institutional and local environmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cwejournal.org [cwejournal.org]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 4. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]
- 5. Dimethylglyoxime Formula Structure, Properties, Uses, Sample Questions -GeeksforGeeks [geeksforgeeks.org]
- 6. Dimethylglyoxime:Uses,Reactions,Preparation Chemicalbook [chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. people.bu.edu [people.bu.edu]
- 10. scribd.com [scribd.com]
- 11. egyankosh.ac.in [egyankosh.ac.in]
- To cite this document: BenchChem. [Application Note & Protocol: Qualitative Analysis of Nickel in Wastewater using Dimethylglyoxime]. BenchChem, [2025]. [Online PDF]. Available

at: [https://www.benchchem.com/product/b1496157#how-to-perform-a-qualitative-analysis-of-nickel-in-wastewater-using-diphenylglyoxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com